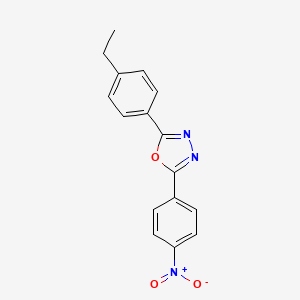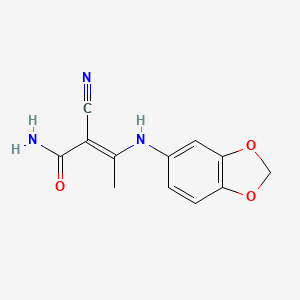
N-isopropyl-3-methyl-2-nitrobenzamide
Overview
Description
N-Isopropyl-3-methyl-2-nitrobenzamide, also known as IMI (Iminoctadine methylate), is a synthetic organic compound that belongs to the family of nitroanilines. It is a broad-spectrum fungicide that is widely used in agriculture to control various fungal diseases in crops. The compound is highly effective against several fungal pathogens, including powdery mildew, rust, and scab.
Mechanism of Action
N-isopropyl-3-methyl-2-nitrobenzamide works by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity, causing cell death and preventing fungal growth.
Biochemical and Physiological Effects:
N-isopropyl-3-methyl-2-nitrobenzamide has been shown to have no significant effects on the biochemical and physiological processes of plants. However, it has been found to have some toxic effects on aquatic organisms, such as fish and shrimp.
Advantages and Limitations for Lab Experiments
N-isopropyl-3-methyl-2-nitrobenzamide is a highly effective fungicide that can be used to control various fungal pathogens in crops. It is easy to handle and has a relatively low toxicity profile. However, its use is restricted in some countries due to its potential environmental impact.
Future Directions
There is a need for further research on the environmental impact of N-isopropyl-3-methyl-2-nitrobenzamide and its potential effects on non-target organisms. Additionally, there is a need for the development of more effective and environmentally friendly alternatives to N-isopropyl-3-methyl-2-nitrobenzamide for the control of fungal diseases in crops.
Scientific Research Applications
N-isopropyl-3-methyl-2-nitrobenzamide has been extensively studied for its antifungal properties and has been found to be highly effective against a wide range of fungal pathogens. It has been used in various agricultural applications, including the protection of crops, fruits, and vegetables from fungal infections.
properties
IUPAC Name |
3-methyl-2-nitro-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-6-4-5-8(3)10(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZJTSGMNMHUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5824221.png)


![2-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5824256.png)




![N-(2-cyanophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5824279.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)

![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)
![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)